Linrodostat

Vue d'ensemble

Description

Linrodostat, également connu sous son code de développement BMS-986205, est un médicament expérimental étudié pour ses activités immunomodulatrices et antinéoplasiques. Il s'agit d'un inhibiteur de l'indoleamine 2,3-dioxygénase 1 (IDO1), une enzyme qui joue un rôle dans la suppression immunitaire en métabolisant le tryptophane en kynurénine .

Applications De Recherche Scientifique

Linrodostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and its effects on tryptophan metabolism.

Biology: It is used to investigate the role of IDO1 in immune suppression and its potential as a target for cancer immunotherapy.

Industry: The compound is being developed for potential commercial use as a cancer therapeutic.

Mécanisme D'action

- IDO1 is responsible for oxidizing the essential amino acid tryptophan into the immunosuppressive metabolite kynurenine .

Target of Action

Mode of Action

Pharmacokinetics (PK)

Analyse Biochimique

Biochemical Properties

Linrodostat is a potent, selective oral IDO1 inhibitor . It occupies the heme cofactor–binding site to prevent further IDO1 activation . Activated IDO1 metabolizes tryptophan into immunosuppressive kynurenine, leading to suppressed effector T-cell proliferation .

Cellular Effects

This compound exhibits potent cellular activity, suppressing kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with IFNγ . It restores T-cell proliferation in a mixed-lymphocyte reaction of T cells and allogeneic IDO1-expressing dendritic cells .

Molecular Mechanism

This compound inhibits IDO1 to block an immunosuppressive mechanism that could be responsible for tumor escape from host immune surveillance . It occupies the heme cofactor–binding site to prevent further IDO1 activation .

Temporal Effects in Laboratory Settings

In vivo, this compound reduces kynurenine levels in human tumor xenograft models, exhibiting significant pharmacodynamic activity . It demonstrates a pharmacokinetic/pharmacodynamic relationship in the xenograft model, preclinical species, and samples from patients with advanced cancers .

Metabolic Pathways

IDO1, which this compound inhibits, metabolizes the essential amino acid tryptophan to produce N-formyl-kynurenine . This is the first and rate-limiting step leading to the production of immunosuppressive kynurenine and downstream metabolites .

Méthodes De Préparation

Linrodostat est synthétisé par une série de réactions chimiques impliquant le couplage de divers intermédiaires. La voie de synthèse implique généralement la formation d'un intermédiaire clé, qui est ensuite soumis à d'autres réactions pour obtenir le produit final. La production industrielle de this compound implique l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Des détails spécifiques sur les conditions de réaction et les réactifs utilisés dans la synthèse de this compound sont propriétaires et non divulgués publiquement .

Analyse Des Réactions Chimiques

Linrodostat subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé d'outil pour étudier l'inhibition de l'indoleamine 2,3-dioxygénase 1 (IDO1) et ses effets sur le métabolisme du tryptophane.

Biologie : Il est utilisé pour étudier le rôle de l'IDO1 dans la suppression immunitaire et son potentiel en tant que cible pour l'immunothérapie contre le cancer.

Mécanisme d'action

This compound exerce ses effets en ciblant spécifiquement et en inhibant l'indoleamine 2,3-dioxygénase 1 (IDO1). L'IDO1 est une enzyme cytosolique responsable de l'oxydation de l'acide aminé tryptophane en métabolite immunosuppresseur kynurénine. En inhibant l'IDO1, this compound empêche la formation de kynurénine, contrecarrant ainsi le microenvironnement tumoral immunosuppresseur et améliorant potentiellement les résultats du cancer .

Comparaison Avec Des Composés Similaires

Linrodostat est unique dans son inhibition puissante et sélective de l'IDO1. Des composés similaires comprennent :

Epacadostat : Un autre inhibiteur de l'IDO1, mais avec un mécanisme d'action différent.

Navoximod : Un inhibiteur de l'IDO1 avec une structure chimique et un profil pharmacocinétique différents.

Indoximod : Un inhibiteur de la voie de l'IDO qui fonctionne par un mécanisme différent, modulant la réponse immunitaire plutôt qu'en inhibant directement l'IDO1.

L'unicité de this compound réside dans sa forte puissance, sa sélectivité et ses propriétés pharmacocinétiques favorables, ce qui en fait un candidat prometteur pour l'immunothérapie contre le cancer .

Propriétés

IUPAC Name |

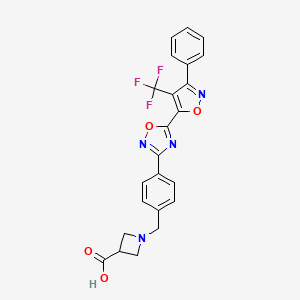

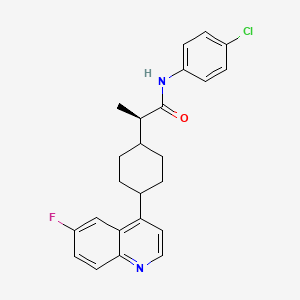

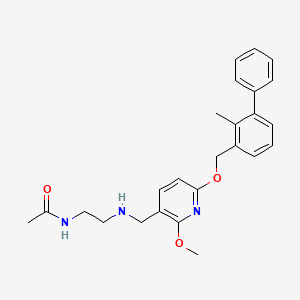

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of BMS-986205 and how does it interact with it?

A1: BMS-986205 selectively inhibits IDO1. It binds to the apoenzyme form of IDO1, competing with heme for the active site. [, , , ] This binding prevents IDO1 activation and subsequent enzymatic activity. []

Q2: What are the downstream effects of BMS-986205 inhibiting IDO1?

A2: Inhibiting IDO1 with BMS-986205 leads to decreased kynurenine production and restores tryptophan levels within the tumor microenvironment. [, , ] This, in turn, promotes the proliferation and activation of immune cells like dendritic cells, natural killer (NK) cells, and T-lymphocytes, while reducing tumor-associated regulatory T cells (Tregs). []

Q3: How does BMS-986205's mechanism of action differ from other IDO1 inhibitors?

A3: Unlike epacadostat, which binds to the heme group in IDO1's catalytic center, BMS-986205 and LY3381916 bind to the apo-IDO1, competing with heme for the active site. [] This unique mechanism classifies BMS-986205 as a suicide inhibitor. []

Q4: Is there evidence that BMS-986205 impacts B cell activity in the tumor microenvironment?

A4: Recent studies suggest that BMS-986205 significantly reduces tumor-infiltrating B cells (TIL-B) in a preclinical melanoma model. [] This effect may be linked to BMS-986205’s impact on myeloid-derived suppressor cells (MDSCs), which are important for TIL-B cell maintenance. []

Q5: What is the molecular formula and weight of BMS-986205?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they mention that BMS-986205 contains a 6-fluoroquinoline moiety. [] Further information regarding specific structural details might be available in the patent literature or chemical databases.

Q6: How does the structure of BMS-986205 contribute to its potency and selectivity for IDO1?

A6: The conformational constraint imposed by the bicyclo[3.1.0]hexane core of BMS-986205 contributes to its potency. [] Further optimization, including lowering ClogP and strategic fluorine incorporation, has led to derivatives with improved potency and pharmacokinetic properties. [, ]

Q7: Have there been efforts to replace the quinoline moiety in BMS-986205, and if so, what alternatives have been explored?

A7: Researchers have explored replacing the potentially metabolizable quinoline in BMS-986205 with alternative aromatic systems. 2,3-Disubstituted pyridines have shown promise as suitable replacements. [] Additionally, imidazopyridine-containing compounds have demonstrated potent IDO1 inhibition. []

Q8: What is known about the pharmacokinetic profile of BMS-986205?

A8: BMS-986205 demonstrates high oral bioavailability in preclinical species. [] It exhibits low to moderate systemic clearance and a clear PK/PD relationship in preclinical models and patient samples. [, ] Researchers have identified a 150 mg QD human dose as potentially sufficient for maximal IDO1 inhibition based on preclinical data. []

Q9: How does BMS-986205 affect kynurenine levels in vivo?

A9: BMS-986205 effectively reduces kynurenine levels in both serum and tumor tissue. [, , ] Significant serum kynurenine reduction was observed at doses as low as 25 mg QD. [] Notably, intratumoral kynurenine reduction of up to 90% was reported in paired pre- and on-treatment samples. []

Q10: What in vitro models have been used to evaluate BMS-986205 activity?

A10: BMS-986205 has demonstrated potent cellular activity in various in vitro models, including:

- Suppressing kynurenine production in HEK293 cells overexpressing human IDO1 [, ]

- Inhibiting kynurenine production in IFNγ-stimulated HeLa cells [, , ]

- Restoring T-cell proliferation in mixed lymphocyte reactions with IDO1-expressing dendritic cells []

Q11: What in vivo models have been used to study BMS-986205?

A11: Preclinical efficacy of BMS-986205 has been investigated in various animal models, including:

- Human tumor xenograft models for assessing kynurenine reduction and PD activity []

- Syngeneic mouse models using IDO1-expressing B16F10 melanoma cells for evaluating target modulation []

- Mouse models of colon cancer (CT26 syngeneic model and azoxymethane/dextran sulfate sodium-induced model) []

- Unilateral ureteral obstruction (UUO) model in mice for studying renal fibrosis []

Q12: What clinical trials have been conducted with BMS-986205?

A12: BMS-986205 has been evaluated in several clinical trials, including:

- Phase I/IIa CA017-003 (NCT02658890): Investigated BMS-986205 combined with nivolumab in patients with advanced cancers. [, , ]

- Phase I/II trial (NCT03695250): Assessed BMS-986205 and nivolumab as first-line therapy for hepatocellular carcinoma. []

- Phase 3 ENERGIZE trial (NCT03661320): Evaluated neoadjuvant chemotherapy with or without BMS-986205 and nivolumab in muscle-invasive bladder cancer. [, ]

- Phase 2 CheckMate 9UT trial (NCT03519256): Studied BMS-986205 in combination with nivolumab and/or BCG in BCG-unresponsive, high-risk, non-muscle-invasive bladder cancer. []

Q13: Has BMS-986205 demonstrated clinical activity in specific tumor types?

A13: Clinical trials have shown promising activity for BMS-986205 in combination with nivolumab in:

- Advanced bladder cancer, particularly in immunotherapy-naïve patients [, , ]

- Cervical cancer []

- A subset of patients with hepatocellular carcinoma []

Q14: What is the safety profile of BMS-986205 in clinical trials?

A14: BMS-986205 has generally been well-tolerated in clinical trials, both as monotherapy and in combination with nivolumab. [, , , , ] Most treatment-related adverse events were Grade 1/2. [] The frequency and severity of adverse events appear lower with the 100 mg dose of BMS-986205 compared to the 200 mg dose. [, ]

Q15: What analytical methods are used to measure BMS-986205 and its metabolites?

A15: Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for quantifying BMS-986205, its metabolites, and for measuring tryptophan and kynurenine levels in biological samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)

![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)